molecular formula C7H3BrF3N3 B2491470 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1378877-15-6

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2491470
CAS No.: 1378877-15-6
M. Wt: 266.021
InChI Key: ZEBGALLABDQKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring

Biochemical Analysis

Cellular Effects

Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cell lines

Molecular Mechanism

It’s known that some pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation . Whether 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine shares this mechanism of action is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes to prepare 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out under microwave-assisted conditions, which significantly enhances the reaction rate and yield. The reaction typically involves the use of palladium catalysts and boronic acids as coupling partners .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis in industrial production can further enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological and chemical properties .

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
  • 3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and possesses unique photophysical properties that make it valuable in material science .

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGALLABDQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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